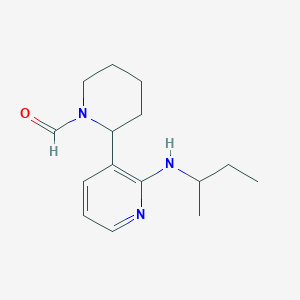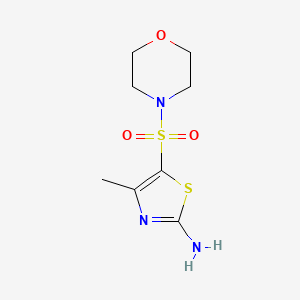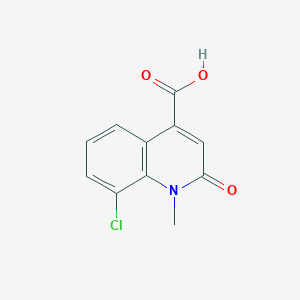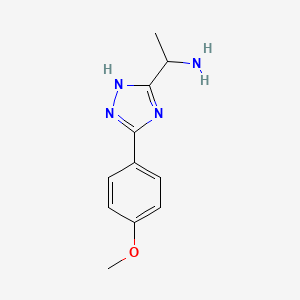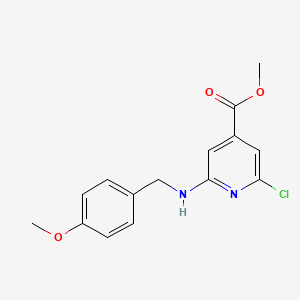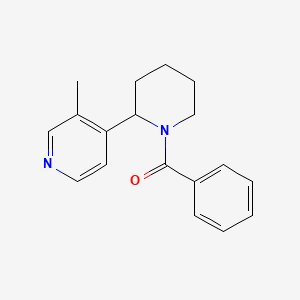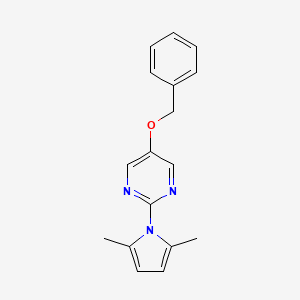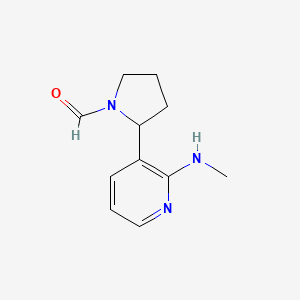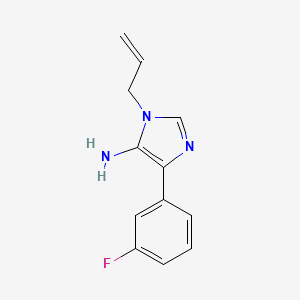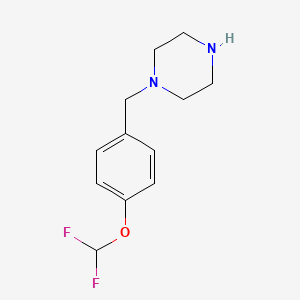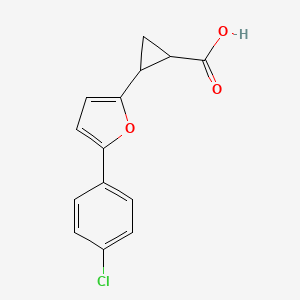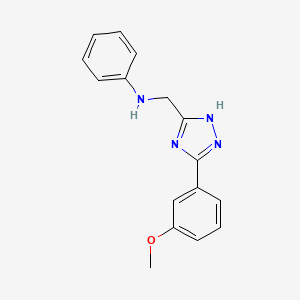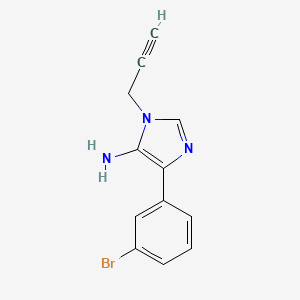
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with a propynyl group. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated aromatic compound.
Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: The propynyl group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the imidazole ring play crucial roles in binding to these targets, while the propynyl group may influence the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
4-Phenyl-1H-imidazole: Lacks the bromine and propynyl groups, which may result in different biological activities.
4-(4-Bromophenyl)-1H-imidazole: Similar structure but with the bromine atom in a different position, potentially leading to different binding properties.
1-Propynyl-1H-imidazole: Lacks the bromophenyl group, which may affect its overall activity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C12H10BrN3 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C12H10BrN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2 |
InChI-Schlüssel |
LKLAAWVUDHEGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C=NC(=C1N)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


